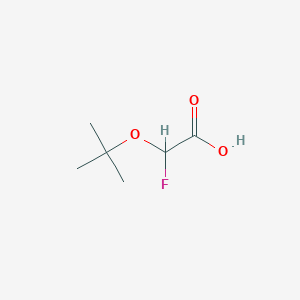

2-(Tert-butoxy)-2-fluoroacetic acid

Description

Properties

IUPAC Name |

2-fluoro-2-[(2-methylpropan-2-yl)oxy]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11FO3/c1-6(2,3)10-4(7)5(8)9/h4H,1-3H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZKNWWXRLCTFAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(Tert-butoxy)-2-fluoroacetic acid (CAS No. 1534457-37-8) is a synthetic organic compound that has garnered interest in various fields of research, particularly in medicinal chemistry and biochemistry. This article explores its biological activity, mechanisms of action, and potential applications based on current research findings.

Chemical Structure and Properties

The chemical structure of 2-(Tert-butoxy)-2-fluoroacetic acid can be represented as follows:

- Molecular Formula : CHOF

- Molecular Weight : 178.18 g/mol

The presence of the tert-butoxy group and a fluorine atom at the alpha position contributes to its unique reactivity and biological profile.

Biological Activity

Research indicates that 2-(Tert-butoxy)-2-fluoroacetic acid exhibits several biological activities, primarily through its interaction with various biochemical pathways.

1. Enzyme Inhibition

Studies have shown that this compound can inhibit specific enzymes involved in metabolic pathways. For instance, it has been observed to affect enzymes related to the synthesis of fatty acids and amino acids, which may have implications for metabolic disorders.

2. Anticancer Properties

Preliminary studies suggest that 2-(Tert-butoxy)-2-fluoroacetic acid may possess anticancer properties. It has been tested against various cancer cell lines, demonstrating cytotoxic effects that warrant further investigation into its potential as a chemotherapeutic agent .

3. Immunomodulatory Effects

There is emerging evidence that this compound may modulate immune responses. It has been reported to influence the expression of cytokines and chemokines, which are critical for immune system regulation.

The mechanisms through which 2-(Tert-butoxy)-2-fluoroacetic acid exerts its biological effects are complex and multifaceted:

- Inhibition of Metabolic Enzymes : The compound's structure allows it to interact with active sites of metabolic enzymes, leading to reduced activity in pathways such as glycolysis and fatty acid synthesis.

- Cell Signaling Modulation : It appears to influence cell signaling pathways, particularly those involved in apoptosis and cell proliferation, which is crucial for its anticancer activity .

Case Studies and Research Findings

Several studies have investigated the biological activity of 2-(Tert-butoxy)-2-fluoroacetic acid:

Comparison with Similar Compounds

Data Table: Key Properties of Selected Compounds

*Estimated based on analog data from .

Preparation Methods

Transition Metal-Catalyzed Coupling of Boronic Acids with Fluorinated Esters

A widely reported and efficient method involves the copper(I)-catalyzed coupling of aryl boronic acids with ethyl bromofluoroacetate, followed by hydrolysis to yield the corresponding α-fluoro-α-aryl acetic acids. This method can be adapted to synthesize 2-(tert-butoxy)-2-fluoroacetic acid by using tert-butyl-substituted boronic acids or related precursors.

- A mixture of copper(I) iodide (20 mol%), a bulky terpyridine ligand (e.g., 4,4',4''-tri-tert-butyl-2,2':6',2''-terpyridine, 20 mol%), the appropriate boronic acid (1 equiv.), and cesium carbonate (2 equiv.) is stirred in argon-degassed toluene at 100 °C for approximately 18 hours.

- After reaction completion, the solvent is removed under reduced pressure.

- The residue is subjected to purification by silica gel chromatography.

- The resulting ester is hydrolyzed under mild conditions (e.g., methanol/water mixtures) to yield the free acid.

This approach has demonstrated good yields (e.g., 63–75%) and allows for the introduction of fluorine adjacent to bulky alkoxy substituents similar to tert-butoxy groups.

Oxidative Conversion of Fluoroethylenic Compounds

A classical approach to fluoroacetic acid derivatives involves the oxidation of fluoroethylenic compounds using metal permanganate in alkaline aqueous media. According to a US patent (US2506068A), the process includes:

- Reacting a fluoroethylenic compound (e.g., trifluorotrichloropropene) with aqueous potassium permanganate in the presence of calcium hydroxide to maintain alkaline conditions.

- The reaction is conducted at temperatures ranging from 20 °C to 130 °C, typically around 65–70 °C.

- After oxidation, excess permanganate is quenched with reducing agents such as sodium bisulfite.

- The mixture is filtered to remove manganese dioxide and other precipitates.

- The filtrate is treated with potassium carbonate to precipitate calcium carbonate, which is filtered off.

- Evaporation and extraction with alcohol yield potassium fluoroacetate salts.

- Acidification with sulfuric acid followed by distillation yields the fluoroacetic acid.

Although this method is primarily used for trifluoroacetic acid derivatives, the principle can be adapted for preparing 2-(tert-butoxy)-2-fluoroacetic acid by selecting appropriate fluoroethylenic precursors bearing tert-butoxy substituents.

Comparative Data Table of Preparation Methods

| Method | Key Reagents & Conditions | Yield Range | Advantages | Limitations |

|---|---|---|---|---|

| Copper-catalyzed coupling (GP1) | CuI, terpyridine ligand, boronic acid, Cs2CO3, toluene, 100 °C | 63–75% | High selectivity, mild hydrolysis | Requires specialized ligands |

| Permanganate oxidation (US2506068A) | Fluoroethylenic compound, KMnO4, Ca(OH)2, 65–70 °C, alkaline | Moderate to high | Scalable, well-established | Limited to suitable precursors |

| Lewis acid-catalyzed fluorination | BF3·Et2O, nucleophilic fluorine source, mild conditions | Up to 95% (related compounds) | Metal-free, rapid reaction | Limited substrate scope currently |

Research Findings and Notes

The copper-catalyzed method allows for the synthesis of α-fluoroacetic acids with bulky alkoxy substituents, including tert-butoxy analogs, with good yields and purity. The use of bulky terpyridine ligands enhances catalyst stability and selectivity.

The permanganate oxidation method is robust for producing fluoroacetic acid derivatives from fluoroethylenic precursors and can be adapted for compounds with tert-butoxy groups if the precursor is suitably functionalized.

Lewis acid-catalyzed fluorination using BF3·Et2O shows promise for mild and efficient fluorination reactions, potentially applicable to the synthesis of 2-(tert-butoxy)-2-fluoroacetic acid derivatives, though direct reports are limited.

Q & A

Q. What are the implications of 2-(tert-butoxy)-2-fluoroacetic acid’s environmental persistence, and how can its degradation pathways be studied?

- Methodological Answer :

- Photolysis Studies : Expose to UV light (254 nm) in aqueous solutions; monitor degradation via HPLC-UV. The fluoro group resists hydrolysis, leading to slow breakdown .

- Microbial Degradation : Use soil microcosms with Pseudomonas spp. and track metabolites via ¹⁹F NMR. Tert-butyl cleavage is rate-limiting .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.